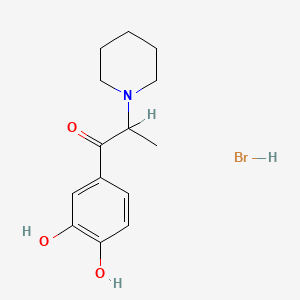
Propiophenone, 3',4'-dihydroxy-2-piperidino-, hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propiophenone, 3’,4’-dihydroxy-2-piperidino-, hydrobromide is a chemical compound with the molecular formula C14H19NO3·HBr It is a derivative of propiophenone, characterized by the presence of two hydroxyl groups and a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 3’,4’-dihydroxy-2-piperidino-, hydrobromide typically involves the reaction of 3’,4’-dihydroxypropiophenone with piperidine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Propiophenone, 3’,4’-dihydroxy-2-piperidino-, hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in the formation of ethers or esters .
Wissenschaftliche Forschungsanwendungen
Propiophenone, 3’,4’-dihydroxy-2-piperidino-, hydrobromide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Wirkmechanismus
The mechanism of action of Propiophenone, 3’,4’-dihydroxy-2-piperidino-, hydrobromide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and piperidine ring play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies are required to fully elucidate its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’,4’-Dihydroxypropiophenone: Similar in structure but lacks the piperidine ring.
3’,4’-Dihydroxypropiophenone: Another similar compound with different substitution patterns
Uniqueness
Propiophenone, 3’,4’-dihydroxy-2-piperidino-, hydrobromide is unique due to the presence of both hydroxyl groups and a piperidine ring, which contribute to its distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
27922-39-0 |
|---|---|
Molekularformel |
C14H20BrNO3 |
Molekulargewicht |
330.22 g/mol |
IUPAC-Name |
1-(3,4-dihydroxyphenyl)-2-piperidin-1-ylpropan-1-one;hydrobromide |
InChI |
InChI=1S/C14H19NO3.BrH/c1-10(15-7-3-2-4-8-15)14(18)11-5-6-12(16)13(17)9-11;/h5-6,9-10,16-17H,2-4,7-8H2,1H3;1H |
InChI-Schlüssel |
PVRQASJOCKHEGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC(=C(C=C1)O)O)N2CCCCC2.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


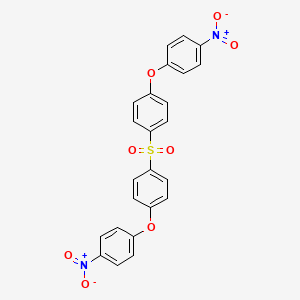
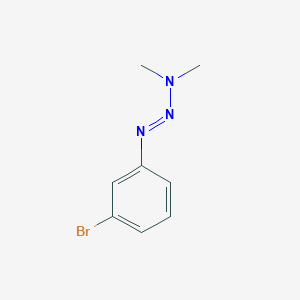
![[(2-Chloroethenyl)sulfanyl]benzene](/img/structure/B14695770.png)
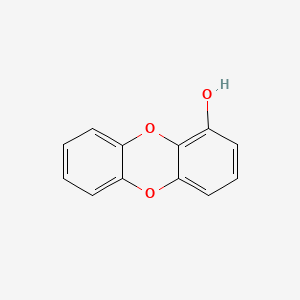
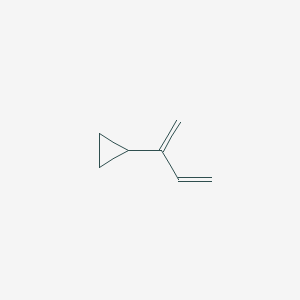
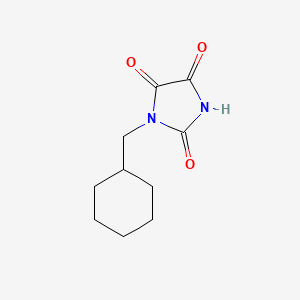
![1-Bromo-4-[2-(tert-butylperoxy)propan-2-yl]benzene](/img/structure/B14695795.png)
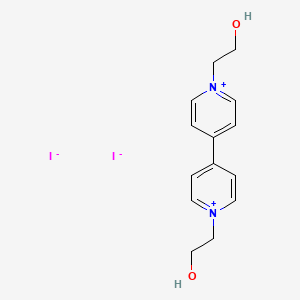

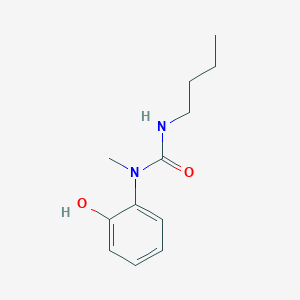
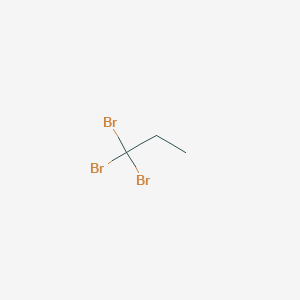
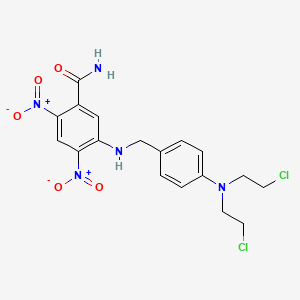
![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(1-methylpropyl)amino]-8-nitro-](/img/structure/B14695848.png)

